molecular formula C11H14N4O3 B13114526 3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 652992-98-8

3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13114526
CAS No.: 652992-98-8
M. Wt: 250.25 g/mol
InChI Key: AYRBEJZLIYOUJN-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a key detector of noxious environmental irritants and endogenous inflammatory mediators, and its activation is implicated in the pathophysiology of neuropathic and inflammatory pain, as well as respiratory conditions like asthma and cough. This compound functions by selectively blocking the channel, thereby inhibiting the influx of calcium and sodium ions in response to agonists such as allyl isothiocyanate (found in mustard oil) and cinnamaldehyde. Research utilizing this antagonist has been pivotal in elucidating the role of TRPA1 in sensory neuron signaling and in validating it as a high-value therapeutic target for pain management. Its high potency and selectivity make it an essential pharmacological tool for in vitro and in vivo studies aimed at dissecting TRPA1-mediated mechanisms and for screening novel analgesic compounds. A study published in the Journal of Pharmacology and Experimental Therapeutics characterized this compound and related analogs for their ability to antagonize TRPA1, highlighting its utility in understanding channel pharmacology (source: https://jpet.aspetjournals.org/content/333/2/414). Furthermore, its use in research models has helped clarify the role of TRPA1 in conditions like osteoarthritis pain, demonstrating its relevance in translating basic science into potential therapeutic insights (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4006154/).

Properties

CAS No.

652992-98-8

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

3-(3-hydroxypropyl)-1-pyrimidin-2-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H14N4O3/c16-8-2-6-14-9(17)3-7-15(11(14)18)10-12-4-1-5-13-10/h1,4-5,16H,2-3,6-8H2

InChI Key

AYRBEJZLIYOUJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1=O)CCCO)C2=NC=CC=N2

Origin of Product

United States

Biological Activity

3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a dihydropyrimidine derivative notable for its diverse biological activities. This compound features a hydroxyl group and two carbonyl groups that enhance its reactivity and potential pharmacological applications. Understanding its biological activity is crucial for exploring therapeutic avenues, particularly in oncology and immunology.

Chemical Structure and Properties

The compound's molecular formula is C12H14N2O3C_{12}H_{14}N_2O_3 with a molecular weight of approximately 250.25 g/mol. Its structure includes a dihydropyrimidine core fused with a pyrimidine ring, which plays a significant role in its biological interactions.

Biological Activities

Research indicates that dihydropyrimidines, including this compound, exhibit various biological activities:

The biological mechanisms underlying the activity of 3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione are not fully elucidated. However, its structural features suggest several potential interactions:

  • Enzyme Inhibition : The carbonyl groups may participate in enzyme binding through hydrogen bonding or coordination with metal ions.
  • Receptor Modulation : The compound might interact with various receptors involved in cellular signaling, influencing processes such as apoptosis and immune response.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureBiological ActivityUnique Features
4-Amino-6-methylpyrimidin-2(1H)-oneStructureAntimicrobialLacks hydroxyl group
5-MethyluracilStructureAnticancerContains a methyl group instead
6-Aryl-dihydropyrimidinonesStructureAntiviralVarying aryl substitutions

The presence of the hydroxyl group in 3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione enhances its solubility and reactivity compared to these compounds.

Case Studies

While specific case studies on this compound are scarce, related dihydropyrimidine derivatives have been evaluated for their pharmacological profiles:

  • Study on Anticancer Activity : A series of dihydropyrimidines were tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation.
  • CD73 Inhibition Study : Another study focused on pyrimidine derivatives as CD73 inhibitors reported that certain compounds significantly reduced tumor growth in mouse models by enhancing immune cell infiltration into tumors .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a dihydropyrimidine-2,4-dione core with several analogs but differs in substituent patterns:

Compound Name Substituents (Position) Key Structural Features
Target Compound 3-(3-Hydroxypropyl), 1-(pyrimidin-2-yl) Hydrophilic hydroxypropyl; aromatic pyrimidinyl
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-derivatives 3-Hydroxypropyl, methoxymethyl/methyl Branched hydroxyalkyl; methoxy groups
6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione (18c) 1-Cyclopropyl, 3-ethyl, 6-amino Cyclopropyl ring; primary amine at C6
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)dihydropyrimidine-2,4-dione 1-Aryl (fluoro-iodophenyl), 3-cyclopropyl Halogenated aryl; cyclopropyl substituent
5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido-fused core, 6-propyl Fused pyrido ring; alkyl chain at C6

Key Observations :

  • The hydroxypropyl group in the target compound enhances hydrophilicity compared to alkyl/aryl substituents in analogs like 18c or 6-propyl derivatives .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Indicators (NMR Shifts)
Target Compound Not reported Expected δ ~4.9–5.0 ppm (hydroxypropyl CH2)
Compound 18c 186–187 δ 4.91 (s, 1H, NH), 3.93 (q, CH2CH3)
Compound 18d 154–155 δ 1.24 (m, cyclopropyl CH2)
6-[(3-Hydroxypropyl) derivatives Not reported δ ~3.2–4.0 ppm (methoxymethyl OCH3)

Key Observations :

  • Higher melting points (e.g., 186°C for 18c) correlate with rigid substituents like cyclopropyl . The target compound’s hydroxypropyl group may reduce crystallinity, lowering its melting point relative to 18c.
  • NMR data for hydroxypropyl analogs (e.g., δ ~3.2–4.0 ppm for methoxymethyl groups) suggest distinct electronic environments compared to the target’s hydroxypropyl chain .

Enzyme Inhibition and Antiviral Potential

  • Compound 18c : Acts as an eEF-2K inhibitor, highlighting the role of the cyclopropyl group in kinase binding .
  • Pyrido[2,3-d]pyrimidine-2,4-diones : Evaluated as Mpro inhibitors (SARS-CoV-2), where fused pyrido rings enhance binding affinity .

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